Methylprednisolone sodium succinate
Description
Properties
IUPAC Name |
sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISKWAFAHGMGT-SGJOWKDISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2921-57-5 (Parent) | |
| Record name | Methylprednisolone sodium succinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023303 | |
| Record name | Methylprednisolone sodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375-03-3 | |
| Record name | Methylprednisolone sodium succinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone sodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Two-Step Synthesis via Methylprednisolone Hemisuccinate Intermediate
The predominant industrial method involves synthesizing methylprednisolone hemisuccinate followed by sodium salt formation. According to Patent IN2016CH02368A, this approach proceeds via:
Esterification of Methylprednisolone with Succinic Anhydride
Methylprednisolone reacts with succinic anhydride in a polar aprotic solvent, typically N-methylpyrrolidone (NMP), catalyzed by 4-dimethylaminopyridine (DMAP) at -5°C. The reaction achieves 85–90% conversion within 7–8 hours, yielding crude methylprednisolone hemisuccinate. Crystallization using cyclohexane and tetrahydrofuran (THF) removes unreacted starting materials, producing a white solid with ≥98% purity.Sodium Salt Formation
The hemisuccinate intermediate undergoes neutralization with sodium carbonate in a tetrahydrofuran-water (4:1 v/v) solvent system. Seeding with pre-formed this compound crystals induces crystallization, followed by anti-solvent addition (2-methyltetrahydrofuran) to precipitate the product. This step achieves a 90% yield with residual solvent levels below International Council for Harmonisation (ICH) limits.
Single-Pot Crystallization-Based Purification
Chinese Patent CN103159817A discloses an alternative method focusing on purifying crude this compound through solvent-mediated crystallization:
Solvent System Optimization
A mixture of water and acetone (1:1.5–1:12 w/w) dissolves the crude product at 35–40°C. Activated carbon (0.1–1% w/v) adsorbs chromatic impurities, followed by hot filtration to remove particulates.Thermodynamic Crystallization
Cooling the filtrate to 0–5°C induces supersaturation, yielding needle-shaped crystals. Vacuum drying at 30–60°C produces pharmaceutical-grade material with ≤0.1% related substances by high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
The single-pot method reduces solvent diversity, simplifying waste management and complying with green chemistry principles. However, the two-step approach allows tighter control over esterification kinetics, minimizing di-ester byproducts.
Purification and Crystallization Dynamics
Activated Carbon Treatment
Decolorization with 0.1–1% w/v activated carbon removes endotoxins and oxidizable impurities, critical for parenteral formulations. Patent CN103159817A specifies that 0.3% carbon loading optimally balances impurity removal and product loss, achieving a 40% reduction in chromatographic peak area for unknown degradants.
Solvent-Mediated Polymorphism Control
Crystallization from acetone-water mixtures favors the metastable Form I polymorph, which exhibits superior dissolution kinetics compared to the thermodynamically stable Form II. X-ray powder diffraction (XRPD) analyses confirm that cooling rates below 5°C/hour prevent polymorphic transitions during scale-up.
Quality Control and Analytical Characterization
HPLC Purity Profiling
Reverse-phase chromatography (C18 column, acetonitrile-phosphate buffer mobile phase) resolves this compound from its desuccinoyl impurity. The single-pot method demonstrates ≤0.05% desuccinoyl content versus 0.12–0.15% in two-step synthesis.Thermogravimetric Analysis (TGA)
Residual solvent levels (acetone, THF) remain below 500 ppm when drying at 40–50°C under 50 mBar vacuum, meeting ICH Q3C guidelines.Particulate Matter Testing
Membrane filtration (0.22 μm) of reconstituted solutions yields ≤10 particles/mL ≥10 μm, complying with United States Pharmacopeia (USP) <788> standards.
Industrial Manufacturing Considerations
Equipment Design for Crystallization
Jacketed crystallizers with programmable cooling profiles (0.1–0.5°C/minute) ensure uniform crystal size distribution (CSD). Patent CN103159817A reports a median CSD of 50–70 μm, ideal for filtration and drying operations.
Environmental Impact Assessment
The acetone-water system generates 30% less volatile organic compound (VOC) emissions compared to THF-based processes. Waste streams from the single-pot method require neutralization prior to disposal due to residual sodium phosphate buffers.
Chemical Reactions Analysis
Types of Reactions: Methylprednisolone sodium succinate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to release methylprednisolone and succinic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in typical pharmaceutical applications.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products:
Hydrolysis: Methylprednisolone and succinic acid.
Oxidation: Oxidized derivatives of methylprednisolone.
Reduction: Reduced forms of methylprednisolone.
Substitution: Substituted methylprednisolone derivatives
Scientific Research Applications
Allergic Conditions
Methylprednisolone sodium succinate is indicated for the control of severe allergic states that are unresponsive to conventional treatments. These include:
- Asthma : Used in acute exacerbations to reduce inflammation and improve airflow.
- Dermatologic Diseases : Effective in conditions such as bullous dermatitis herpetiformis and severe erythema multiforme (Stevens-Johnson syndrome) .
Endocrine Disorders
This compound is utilized in managing various endocrine disorders, such as:
- Adrenocortical Insufficiency : Both primary and secondary forms can be treated with this compound, often in conjunction with mineralocorticoids .
- Congenital Adrenal Hyperplasia : It helps manage adrenal crises in patients with this condition.
Gastrointestinal Diseases
In gastrointestinal disorders, this compound can be used to manage:
- Regional Enteritis : It helps during critical periods of disease exacerbation.
- Ulcerative Colitis : Provides systemic therapy during flare-ups .
Neurological Conditions
This compound has been investigated for its efficacy in treating traumatic spinal cord injuries. A systematic review indicated that while it was initially thought to improve outcomes, evidence supporting its routine use remains weak . The standard dosing protocol involves a bolus of 30 mg/kg followed by a continuous infusion .
High-Dose Methylprednisolone in Sepsis
A randomized controlled trial examined the effects of high-dose this compound in patients with severe sepsis and septic shock. The study found no significant benefit in mortality or shock reversal compared to placebo, raising concerns about increased mortality related to secondary infections among those treated with the steroid .
Traumatic Spinal Cord Injury
Research evaluating the effectiveness of this compound following traumatic spinal cord injury revealed that while it was administered according to established protocols, it did not enhance neurological recovery at 26 weeks post-injury . This finding underscores the need for further investigation into optimal treatment strategies for spinal injuries.
Data Table: Indications and Dosing Recommendations
| Condition | Recommended Dose | Administration Route |
|---|---|---|
| Severe Allergic Reactions | 30 mg/kg IV over 30 minutes | Intravenous |
| Spinal Cord Injury | 30 mg/kg IV bolus then 5.4 mg/kg/hr | Intravenous |
| Adrenocortical Insufficiency | Varies based on clinical need | Intravenous/Intramuscular |
| Gastrointestinal Diseases | Varies based on severity | Intravenous |
Mechanism of Action
Methylprednisolone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The compound also inhibits the migration of leukocytes to sites of inflammation and reduces capillary permeability .
Comparison with Similar Compounds
Table 1: Pharmacokinetic Comparison of MPSS and Related Compounds
- MPSS vs.
- MPSS vs. Suleptanate : In acute asthma, MPSS achieved faster symptom relief (onset <6 hours) compared to suleptanate, though both prodrugs provided comparable 72-hour outcomes .
Clinical Efficacy in Specific Indications
Acute Spinal Cord Injury
- MPSS vs. Placebo : High-dose MPSS (30 mg/kg IV bolus) administered within 8 hours of injury improved motor function recovery in cervical SCI but was associated with higher infection rates (16% vs. 4% in placebo) .
- MPSS Monotherapy vs. Combination Therapy: Combining MPSS with mouse nerve growth factor (mNGF) enhanced 2-year neurological recovery (91.3% vs. 70% with MPSS alone) and daily living scores (ADL: 82.6 vs. 65) .
Acute Asthma
Table 2: Clinical Efficacy in Key Indications
Administration Routes and Bioavailability
Biological Activity
Methylprednisolone sodium succinate (MPSS) is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in clinical settings for various conditions, including spinal cord injuries, severe allergic reactions, and inflammatory diseases. This article delves into the biological activity of MPSS, examining its pharmacokinetics, efficacy in clinical trials, and safety profiles based on diverse research findings.
Pharmacokinetics
The pharmacokinetics of MPSS reveals critical insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration, MPSS demonstrates rapid absorption with effects observable within one hour. Its half-life is approximately 1.93 hours, with a mean residence time of 3.50 hours and systemic clearance of 0.45 L/h/kg . The drug is nearly completely excreted within 12 hours post-administration, necessitating frequent dosing in cases requiring sustained therapeutic levels .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life | 1.93 hours |
| Mean Residence Time (MRT) | 3.50 hours |
| Systemic Clearance (CL) | 0.45 L/h/kg |
| Volume of Distribution (Vd) | 1.5 L/kg |
Efficacy in Clinical Applications
MPSS has been studied extensively for its efficacy in treating acute spinal cord injuries (SCI). The National Acute Spinal Cord Injury Studies (NASCIS) highlighted its potential benefits when administered within eight hours post-injury. However, subsequent analyses have raised questions regarding its effectiveness.
- NASCIS Trials : Early studies indicated that high-dose MPSS could improve neurological outcomes when administered shortly after injury. However, more recent systematic reviews suggest that the evidence supporting these claims is weak, with no significant improvement in motor function compared to placebo groups .
- Case Study Analysis : A cohort study involving patients with cervical cord injury revealed no significant neurological improvement attributable to MPSS treatment compared to non-MPSS treated groups . Complications such as pneumonia and urinary tract infections were notably higher in patients receiving MPSS .
Table 2: Summary of Efficacy Findings from Key Studies
| Study/Trial | Findings | |
|---|---|---|
| NASCIS II & III | Weak evidence for improved outcomes | Insufficient support for standard use |
| Cohort Study | No significant difference in ASIA scores | High complication rates observed |
| Meta-analysis | Significant motor improvement at 6 weeks | Evidence remains controversial |
Safety Profile
The safety profile of MPSS has been a focal point in its clinical application. Although generally well-tolerated, there are notable risks associated with high-dose regimens:
- Infection Risk : Increased incidence of sepsis and hyperglycemia has been reported in patients treated with MPSS .
- Mortality Rates : A controlled trial indicated that high-dose corticosteroids did not improve outcomes in severe sepsis and may increase mortality rates among specific subgroups .
Non-Genomic and Genomic Effects
Recent research has explored both genomic and non-genomic mechanisms of action for MPSS. While traditional glucocorticoids exert effects primarily through genomic pathways by regulating gene expression, MPSS exhibits significant non-genomic activity as well:
- Non-Genomic Effects : Studies show that MPSS can rapidly modulate inflammatory responses independent of gene transcription, impacting cytokine release and cellular signaling pathways .
- Genomic Responses : Inflammatory cytokine gene transcription is significantly reduced following exposure to MPSS at optimal doses, underscoring the importance of dose selection for therapeutic efficacy .
Q & A
Q. What validated analytical methods are recommended for quantifying methylprednisolone sodium succinate and its impurities in pharmaceutical formulations?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying MPSS and detecting related substances like free methylprednisolone. Key parameters include:
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
- Mobile Phase: Gradient elution with methanol and phosphate buffer (pH 3.0–5.0).
- Detection: UV absorbance at 254 nm.
- Internal Standard: Prednisolone succinate or similar corticosteroids for peak normalization .
Validation requires testing for linearity (r² > 0.999), precision (RSD < 2%), and recovery (90–110%) per USP guidelines .
Q. How does the pharmacokinetic profile of MPSS influence dosing protocols in preclinical studies?
Methodological Answer: MPSS exhibits rapid bioavailability post-IV administration, with peak effects within 1 hour and variable duration (4–48 hours). Preclinical protocols should:
Q. What are the USP specifications for acceptable free methylprednisolone levels in MPSS formulations?
Methodological Answer: USP mandates ≤6.6% free methylprednisolone in MPSS injections. Quantification involves:
- Chromatographic separation (HPLC) with internal standardization.
- Calculation of peak area ratios (MPSS vs. internal standard).
- Validation against USP reference standards (e.g., USP Methylprednisolone Hemisuccinate RS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical outcomes when studying MPSS efficacy in sepsis-associated organ dysfunction?
Methodological Answer: Conflicting results (e.g., no mortality benefit vs. transient hemodynamic improvement) require:
- Stratified Analysis: Subgroup patients by severity (APACHE II scores) or infection type.
- Biomarker Integration: Track interleukin-6, procalcitonin, and lactate to correlate MPSS effects with immune modulation.
- Dose-Timing Optimization: Administer MPSS within 6–12 hours of sepsis onset, as delayed dosing may exacerbate organ failure .
Q. What experimental designs are optimal for investigating MPSS-induced hypersensitivity mechanisms?
Methodological Answer:
- Basophil Activation Testing (BAT): Incubate patient whole blood with MPSS (0.1–100 µg/mL) and measure CD63 upregulation via flow cytometry.
- Skin Testing: Perform SPTs/IDTs with MPSS and structural analogs (e.g., hydrocortisone succinate) to identify cross-reactivity.
- IgE Profiling: Use FEIA ImmunoCAP to detect succinate moiety-specific IgE (threshold: >0.35 kUA/L) .
Q. How does MPSS modulate TGF-β/Smad and NF-κB pathways in renal fibrosis models?
Methodological Answer:
- In Vivo Models: Induce unilateral ureteral obstruction (UUO) in rodents; administer MPSS (10–30 mg/kg/day IP).
- Molecular Analysis: Quantify TGF-β1, Smad2/3 phosphorylation, and NF-κB p65 nuclear translocation via Western blot.
- Histopathology: Assess collagen deposition (Masson’s trichrome) and α-SMA expression (immunohistochemistry) .
Q. What methodological considerations are critical when designing a meta-analysis on MPSS efficacy in sudden sensorineural hearing loss (SSNHL)?
Methodological Answer:
- PICOT Framework:
- P: Adults with SSNHL (idiopathic onset <72 hours).
- I/C: Intratympanic MPSS vs. systemic glucocorticoids.
- O: Pure-tone audiometry improvement (dB).
- T: 30-day follow-up.
- Heterogeneity Mitigation: Use random-effects models and sensitivity analysis to address variability in dosing (40–120 mg) and administration routes .
Q. How should stability studies be designed to assess the impact of sodium bicarbonate on MPSS formulations?
Methodological Answer:
- Forced Degradation Studies: Expose MPSS to 0.1 M NaHCO3 (pH 8.5–9.5) at 40°C/75% RH for 4 weeks.
- Analytical Endpoints: Monitor free methylprednisolone (HPLC), particulate matter (microscopy), and pH shifts.
- Accelerated Stability Testing: Use Arrhenius modeling to predict shelf-life under proposed storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
